(2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate
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Overview
Description
(2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate is a complex organic compound that features a tetrahydrofuran ring substituted with a triazinyl group and benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate typically involves multiple steps. The starting materials often include tetrahydrofuran derivatives and triazine compounds. The key steps in the synthesis may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions.
Introduction of the Triazinyl Group: This step may involve nucleophilic substitution reactions where a triazine derivative is introduced.
Esterification: The final step involves esterification to introduce the benzoate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its triazinyl group is of particular interest due to its potential to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the triazinyl group suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets. The triazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate esters may also play a role in modulating the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Salvinorin A Derivatives: These compounds undergo cycloaddition reactions similar to those used in the synthesis of (2S,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate.
Uniqueness
What sets this compound apart is its combination of a tetrahydrofuran ring with a triazinyl group and benzoate esters. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C22H20N4O6 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H20N4O6/c23-21-24-13-26(22(29)25-21)18-11-16(32-20(28)15-9-5-2-6-10-15)17(31-18)12-30-19(27)14-7-3-1-4-8-14/h1-10,13,16-18H,11-12H2,(H2,23,25,29)/t16-,17-,18+/m0/s1 |
InChI Key |
BYBDEADADFZSJF-OKZBNKHCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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